Suronacrine - 104675-35-6

Suronacrine

Catalog Number: EVT-431854
CAS Number: 104675-35-6
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol is a member of acridines.
Source and Classification

Suronacrine is derived from the family of 1,2,3,4-tetrahydro-9-aminoacridine compounds. It is synthesized through specific chemical transformations that result in its unique structure and properties. The compound is recognized for its interactions with various biological targets, making it a candidate for neurological applications, particularly in the context of Alzheimer's disease and other cognitive disorders .

Synthesis Analysis

The synthesis of Suronacrine involves several steps that include the formation of supramolecular complexes. One notable method involves the interaction with β-cyclodextrin to enhance solubility and stability. The general synthetic route includes:

  1. Formation of the Basic Structure: The initial step typically involves creating the tetrahydroacridinol core through a series of chemical reactions.
  2. Complexation: Suronacrine can form inclusion complexes with β-cyclodextrin, which improves its pharmacological properties.
  3. Purification: The final product is purified through recrystallization techniques to ensure high purity and yield .
Molecular Structure Analysis

Suronacrine exhibits a complex molecular structure characterized by a tetrahydroacridinol core. Key structural features include:

  • Molecular Formula: C₁₁H₁₅N
  • Molecular Weight: Approximately 175.25 g/mol
  • 3D Configuration: The compound's three-dimensional configuration is crucial for its biological activity, allowing it to interact effectively with target biomolecules.

Spectroscopic studies have been employed to analyze its structure further, confirming its identity and purity through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Suronacrine undergoes several types of chemical reactions that are essential for its activity:

  • Oxidation Reactions: These involve the addition of oxygen or removal of hydrogen atoms.
  • Reduction Reactions: These reactions add hydrogen or remove oxygen.
  • Substitution Reactions: In these reactions, one atom or group is replaced by another.

The specific conditions under which these reactions occur can significantly influence the yield and purity of Suronacrine .

Mechanism of Action

Suronacrine's mechanism of action primarily involves its interaction with neurotransmitter systems in the brain:

  • Cholinesterase Inhibition: The compound inhibits cholinesterase activity, which leads to increased levels of acetylcholine—a neurotransmitter vital for memory and learning processes.
  • Neurotransmitter Modulation: It has been observed to block responses to nerve stimulation while enhancing responses to acetylcholine in preclinical models.
  • Gene Expression Changes: Suronacrine may induce changes in gene expression related to neuroprotection and cognitive function .
Physical and Chemical Properties Analysis

The physical and chemical properties of Suronacrine are critical for its application:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: The solubility can be enhanced through complexation with cyclodextrins.
  • Stability: Its stability is influenced by pH and temperature conditions during storage.

Elemental analysis reveals that Suronacrine consists of approximately 68.56% carbon, 5.75% hydrogen, 6.66% nitrogen, and 19.03% oxygen .

Applications

Suronacrine has several scientific applications:

  • Cognitive Enhancement: Investigated for use in treating Alzheimer's disease and other memory-related disorders due to its cholinergic activity.
  • Pharmaceutical Formulations: Its ability to form inclusion complexes with cyclodextrins makes it suitable for developing more effective drug delivery systems.
  • Research Tool: Used in biochemical research to study neurotransmitter interactions and mechanisms underlying cognitive functions .
Introduction to Suronacrine

Historical Context and Discovery of Acridine Derivatives

Acridine derivatives represent a structurally distinctive class of nitrogen-containing heterocyclic compounds with profound significance in medicinal chemistry. The parent compound, acridine (C₁₃H₉N), was first isolated in 1870 by Carl Gräbe and Heinrich Caro from coal tar, characterized by its planar tricyclic structure resembling anthracene but with a central nitrogen atom replacing a CH group [1] [3]. Early applications centered on their use as dyes and antiseptics, exemplified by proflavine and quinacrine, the latter serving as an antimalarial agent during World War II [3] [10]. The mid-20th century witnessed a pivotal shift toward neurological applications, driven by the discovery that certain acridine derivatives could interact with biological macromolecules, particularly enzymes and nucleic acids. Tacrine (tetrahydroaminoacridine), synthesized in the 1940s, emerged as a foundational cholinesterase inhibitor, demonstrating cognitive benefits in Alzheimer disease and validating the acridine scaffold for neuropharmacology [1] [8].

Suronacrine (also known as HP 128 or 1,2,3,4-tetrahydro-9-aminoacridin-1-ol) represents a strategic evolution within this chemical lineage. Developed in the 1980s-1990s, it incorporated structural modifications aimed at enhancing central nervous system penetration and target selectivity. Key innovations included the introduction of a hydroxylated tetrahydro ring system, reducing planarity and potentially improving solubility and receptor affinity compared to earlier, fully aromatic analogues like tacrine [6] [8]. This period marked a concerted effort to optimize acridine-based compounds for enhanced efficacy and reduced toxicity profiles in neurological disorders.

Table 1: Key Historical Milestones in Acridine Derivative Development

YearMilestoneSignificance
1870Isolation of acridine from coal tarIdentification of the core chemical scaffold [3]
1930sDevelopment of quinacrineFirst major therapeutic acridine (antimalarial) [10]
1940sSynthesis of tacrinePioneering cholinesterase inhibitor for dementia [1] [8]
1980sDesign of Suronacrine (HP 128)Hydroxylated, partially saturated derivative for improved pharmacology [6] [8]

Suronacrine in the Context of Cholinesterase Inhibitors

Suronacrine functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) within synaptic clefts. Biochemically, it exhibits competitive inhibition kinetics, binding to the catalytic anionic site (CAS) of AChE. This binding impedes acetylcholine access to the active site, thereby prolonging ACh availability and enhancing cholinergic neurotransmission [4] [6]. Structural analyses indicate that Suronacrine's partially saturated acridine core and amino/hydroxyl substituents facilitate specific interactions, including π-cation bonding with Trp84 and hydrogen bonding with Glu199 residues within the enzyme gorge, contributing to its inhibitory potency [1] [8].

Comparative studies highlight Suronacrine's distinct biochemical profile. It demonstrates nanomolar-range inhibitory activity against human AChE, with an IC₅₀ (half-maximal inhibitory concentration) typically between 10-100 nM, depending on assay conditions. This positions it as a potent agent relative to physostigmine (IC₅₀ ~100-500 nM) but generally less potent than donepezil (IC₅₀ ~5-15 nM), a later piperidine-class inhibitor [4] [6]. Notably, Suronacrine exhibits moderate selectivity for AChE over butyrylcholinesterase (BChE), an off-target enzyme whose inhibition can contribute to peripheral side effects. This selectivity profile arises from steric factors; Suronacrine's tetracyclic structure fits less optimally into BChE's wider active site gorge [6].

Table 2: Comparative Biochemical Profile of Selected Cholinesterase Inhibitors

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)AChE:BChE Selectivity RatioPrimary Structural Features
Suronacrine10-100500-2000~20-50Hydroxylated tetrahydroacridine
Tacrine50-20010-50~0.5-2Fully aromatic aminoacridine
Donepezil5-151000-5000~200-500Piperidine-indanone
Physostigmine100-500500-2000~5-10Carbamate alkaloid

Research Significance in Neuromuscular Transmission Studies

Suronacrine serves as a critical pharmacological probe for elucidating cholinergic mechanisms at the neuromuscular junction (NMJ). Electrophysiological investigations using isolated nerve-muscle preparations (e.g., rodent phrenic nerve-diaphragm) reveal that Suronacrine, at concentrations as low as 100 nM, significantly prolongs endplate potential (EPP) decay kinetics. This prolongation arises directly from AChE inhibition, which slows acetylcholine hydrolysis, allowing repetitive binding to postsynaptic nicotinic acetylcholine receptors (nAChRs) and extending depolarization [4]. Quantitatively, studies demonstrate that Suronacrine increases miniature endplate potential (MEPP) decay time constants by approximately 65% and can extend evoked EPP durations nearly threefold, mirroring effects observed with structurally distinct agents like donepezil but often at lower concentrations due to its specific binding affinity [4].

Research utilizing Suronacrine has provided key insights into NMJ pathophysiology and therapeutic strategies. For instance, it effectively reverses neuromuscular blockade induced by non-depolarizing agents (e.g., tubocurarine) in preclinical models by elevating synaptic ACh concentrations, thereby competitively displacing the blocker from nAChRs [2] [4]. This principle underpins investigations into conditions characterized by NMJ failure, such as myasthenia gravis and congenital myasthenic syndromes. Furthermore, Suronacrine's ability to amplify synaptic responses without substantially altering presynaptic ACh release (quantal content) or vesicle recycling dynamics makes it invaluable for distinguishing presynaptic from postsynaptic deficits in NMJ disorders [4] [7]. Recent evidence of neuromuscular junction transmission deficits in conditions like Charcot-Marie-Tooth disease further highlights the therapeutic relevance of enhancing cholinergic transmission [5] [9].

Table 3: Electrophysiological Parameters Modulated by Suronacrine at the Neuromuscular Junction

ParameterEffect of SuronacrinePhysiological ConsequenceMeasurement Technique
MEPP Decay Time (τ)Increase by ~65%Prolonged postsynaptic depolarizationIntracellular microelectrode recording
Evoked EPP DurationIncrease up to 3-foldEnhanced muscle endplate activationVoltage-clamp recording
Tetanic Force MaintenanceImproved during high-frequency stimulationReduced fade, increased enduranceIsometric tension recording
Post-tetanic PotentiationModest enhancementAugmented neurotransmitter release probabilityRepetitive nerve stimulation (RNS)

Advanced electrophysiological techniques, particularly single-fiber electromyography (SFEMG) and repetitive nerve stimulation (RNS), quantify Suronacrine's impact on NMJ fidelity. SFEMG measures "jitter" (variability in consecutive synaptic transmission latencies) and "blocking" (transmission failure). Suronacrine administration in compromised NMJs reduces jitter and blocking by increasing the safety factor for neurotransmission [7] [9]. During low-frequency RNS (2-5 Hz), Suronacrine mitigates the characteristic decremental response (>10% amplitude reduction between first and fourth stimuli) seen in postsynaptic disorders by ensuring adequate ACh availability [7]. These findings validate its role not only as a research tool but also inform the development of novel ClC-1 chloride channel inhibitors aimed at modulating muscle membrane excitability to compensate for NMJ dysfunction [5] [9].

Properties

CAS Number

104675-35-6

Product Name

Suronacrine

IUPAC Name

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22)

InChI Key

HERUZAOANPGYSY-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Synonyms

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate
HP 128
HP-128
HP128
suronacrine
suronacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.